2-Bromo-4,5-dimethoxyphenylacetic acid is an organic compound with the molecular formula and a molecular weight of approximately 275.096 g/mol. This compound is characterized by the presence of two methoxy groups and a bromine atom on the aromatic ring, which influence its reactivity and applications in organic synthesis. It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, as well as a precursor for bioactive molecules in medicinal chemistry .
2-Bromo-4,5-dimethoxyphenylacetic acid can be sourced from chemical suppliers and is classified under organic compounds, specifically within the category of phenylacetic acids. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry .
The synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid can be accomplished through several methods, with bromination being a common approach. One prevalent method involves the bromination of 4,5-dimethoxyphenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. This reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Technical Details:
The molecular structure of 2-Bromo-4,5-dimethoxyphenylacetic acid features:
2-Bromo-4,5-dimethoxyphenylacetic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to create new derivatives with potential biological activity.
The mechanism of action for 2-Bromo-4,5-dimethoxyphenylacetic acid primarily involves its interaction with specific biomolecules, including enzymes and receptors. It has been observed to influence cellular signaling pathways, gene expression, and metabolic processes.
2-Bromo-4,5-dimethoxyphenylacetic acid finds applications across various fields:
This compound's unique structure and reactivity make it a versatile building block in synthetic organic chemistry, contributing significantly to advancements in pharmaceuticals and materials science.
The synthesis of 2-bromo-4,5-dimethoxyphenylacetic acid (CAS 4697-62-5) historically relied on veratraldehyde (3,4-dimethoxybenzaldehyde) as a key precursor. Early routes involved electrophilic bromination at the ortho-position relative to the aldehydic group, yielding 2-bromo-4,5-dimethoxybenzaldehyde. This intermediate was subsequently subjected to Arndt-Eistert homologation or Knoevenagel condensation followed by oxidative decarboxylation to install the acetic acid side chain [3] [6]. These methods suffered from moderate yields (45–60%) due to competing polybromination and side reactions during chain elongation.
Significant optimization emerged through regioselective bromination control. Studies demonstrated that using Lewis acid catalysts (e.g., AlCl₃) directed bromination exclusively to the 2-position of veratraldehyde. Subsequent one-pot carboxylation via Reimer-Tiemann reaction with chloroform under alkaline conditions provided a streamlined pathway to the phenylacetic acid framework. This reduced synthesis steps from 5 to 3 and improved overall yields to 72–78% [2] [6]. Further refinements replaced hazardous chloroform with phase-transfer catalysts (e.g., tetrabutylammonium bromide), enabling aqueous/organic biphasic reactions at lower temperatures (40–50°C) and minimizing hydrolytic byproducts [3].
Table 1: Evolution of Synthetic Strategies for 2-Bromo-4,5-dimethoxyphenylacetic Acid
Synthetic Era | Key Intermediate | Chain Elongation Method | Yield (%) | Limitations |
---|---|---|---|---|
Early (1960s) | 2-Bromo-4,5-dimethoxybenzaldehyde | Arndt-Eistert homologation | 45–55 | Low yields, racemization risk |
Improved (1980s) | 2-Bromo-4,5-dimethoxybenzaldehyde | Knoevenagel/oxidation | 60–65 | Toxic reagents (Pb(OAc)₄) |
Modern (2000s) | Veratraldehyde | Regioselective Br₂/Lewis acid → Reimer-Tiemann | 72–78 | Requires careful pH control |
2-Bromo-4,5-dimethoxyphenylacetic acid serves as a critical scaffold for bioactive hydrazide derivatives. Japanese researchers in the 1960s condensed its acyl hydrazide with aromatic aldehydes and ketones to generate azomethine (─C=N─) linked conjugates (Studies on Anti-Cancer Agents IX) [2]. These derivatives were screened for cytotoxic activity, revealing structure-activity relationships (SARs) where electron-withdrawing groups (e.g., ─NO₂, ─CF₃) on the arylidene moiety enhanced potency against murine leukemia cells. Notably, the unsubstituted phenylhydrazide exhibited baseline activity (IC₅₀ ~35 µM), while the p-nitrobenzylidene derivative reduced IC₅₀ to 12 µM [2].
Metabolic studies later identified this acid as a primary metabolite of the psychoactive drug 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Oxidative deamination by monoamine oxidase (MAO) converts 2C-B to the corresponding phenylacetic acid, facilitating renal excretion. This pathway confirmed the compound’s role as a biomarker in forensic toxicology [7]. Recent derivatization exploits its carboxyl group for carbonyl adduct formation with:
Bromination strategies for this scaffold diverge based on the target position. Electrophilic bromination of the parent phenylacetic acid occurs preferentially at the electron-rich 6-position (ortho to C5-OMe) using Br₂/CHCl₃ at 0°C, yielding 2,6-dibromo-4,5-dimethoxyphenylacetic acid. Kinetic studies show monobromination completeness within 2 hours (95% conversion), while dibromination requires 12 hours [2] .
Regiospecific halogen exchange enables access to fluoro or iodo analogs. In a patented method, the 2-bromo group undergoes Finkelstein reaction with CuI/NaI in DMF at 150°C, furnishing the 2-iodo variant for Pd-catalyzed cross-coupling [3]. Alternatively, direct oxidative bromination of 4,5-dimethoxyphenylacetic acid avoids pre-functionalized precursors. Combining H₂O₂/HBr with a catalytic tetrabutylammonium bromide/sulfuric acid system achieves 89% yield under mild conditions (50°C, 4h). This "green bromination" minimizes Br₂ waste via in situ bromonium ion generation [3].
Table 2: Halogenation Techniques for 4,5-Dimethoxyphenylacetic Acid Scaffolds
Halogenation Type | Reagents/Conditions | Position Modified | Yield (%) | Application |
---|---|---|---|---|
Electrophilic (mono) | Br₂ (1 eq), CHCl₃, 0°C, 2h | C6 | 92 | Dibromo analog synthesis |
Electrophilic (di) | Br₂ (2 eq), CHCl₃, 25°C, 12h | C2 + C6 | 87 | Tetrabromide precursors |
Oxidative | H₂O₂/HBr, H₂SO₄, TBAB, 50°C, 4h | C2 | 89 | Eco-friendly route to target |
Halogen exchange | NaI/CuI, DMF, 150°C, 8h | Br → I at C2 | 78 | Cross-coupling substrates |
Solid-phase peptide synthesis (SPPS) techniques anchor 2-bromo-4,5-dimethoxyphenylacetic acid via its carboxyl group to Wang or Rink resins, enabling "traceless" cleavage after chain assembly. However, the acid-labile dimethoxy groups necessitate orthogonal protection (e.g., tert-butyl dimethylsilyl ethers) to prevent demethylation during TFA-mediated deprotection [9]. Microwave-assisted coupling (DIC/HOBt, 50°C) reduces reaction times from 12h to 30 minutes compared to conventional SPPS [8].
Scalability to kilogram quantities faces two hurdles:
A patented continuous flow process achieves 85% yield on multi-gram scales:
Appendix: Table of Key Compounds
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7